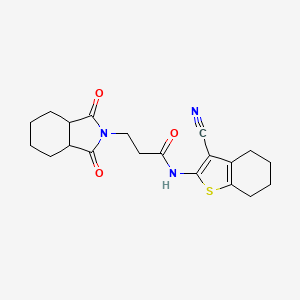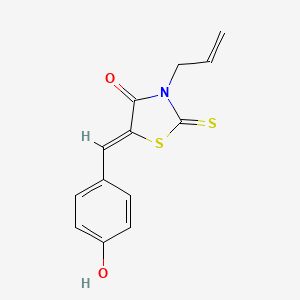![molecular formula C16H20N8O2 B10893067 1-ethyl-N-(1-methyl-5-{[(1-methyl-1H-pyrazol-4-yl)methyl]carbamoyl}-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxamide](/img/structure/B10893067.png)
1-ethyl-N-(1-methyl-5-{[(1-methyl-1H-pyrazol-4-yl)methyl]carbamoyl}-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-N-(1-methyl-5-{[(1-methyl-1H-pyrazol-4-yl)methyl]carbamoyl}-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its multiple pyrazole rings and various substituents, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1-ethyl-N-(1-methyl-5-{[(1-methyl-1H-pyrazol-4-yl)methyl]carbamoyl}-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxamide involves several steps, including amination, reduction, esterification, and condensation. One of the synthetic routes starts with 1-methyl-1H-pyrazol-5-amine, which undergoes nitrosation, reduction, esterification, amino group protection, and condensation steps to yield the final product . The overall yield of this synthetic route is approximately 59.5%.
Análisis De Reacciones Químicas
1-ethyl-N-(1-methyl-5-{[(1-methyl-1H-pyrazol-4-yl)methyl]carbamoyl}-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide (H₂O₂), sodium hydroxide (NaOH), and diphenylphosphoryl azide. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with diphenylphosphoryl azide can lead to the formation of carbonyl azides, which can further undergo Curtius rearrangement .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine In chemistry, it is used as an intermediate in the synthesis of other complex moleculesIn medicine, it may be explored for its potential therapeutic properties, although specific applications are still under investigation .
Mecanismo De Acción
The mechanism of action of 1-ethyl-N-(1-methyl-5-{[(1-methyl-1H-pyrazol-4-yl)methyl]carbamoyl}-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or proteins, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved are still being studied, and further research is needed to fully understand its mechanism of action .
Comparación Con Compuestos Similares
1-ethyl-N-(1-methyl-5-{[(1-methyl-1H-pyrazol-4-yl)methyl]carbamoyl}-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxamide can be compared with other pyrazole derivatives, such as 1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazole-4-carboxamide and 1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazole-4-carbonyl azide. These compounds share similar structural features but differ in their substituents and functional groups, which can lead to variations in their chemical properties and biological activities .
Propiedades
Fórmula molecular |
C16H20N8O2 |
|---|---|
Peso molecular |
356.38 g/mol |
Nombre IUPAC |
4-[(1-ethylpyrazole-4-carbonyl)amino]-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H20N8O2/c1-4-24-10-12(7-20-24)15(25)21-13-8-19-23(3)14(13)16(26)17-5-11-6-18-22(2)9-11/h6-10H,4-5H2,1-3H3,(H,17,26)(H,21,25) |
Clave InChI |
ZXABBJOLQOZNRN-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C=N1)C(=O)NC2=C(N(N=C2)C)C(=O)NCC3=CN(N=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-amino-4-{5-[(2-bromophenoxy)methyl]-2,4-dimethylphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B10893000.png)

![N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-2,4-dimethoxybenzamide](/img/structure/B10893013.png)
![2-[1-(4-chlorophenyl)-5-oxo-3-(pyridin-4-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10893018.png)

![2-hydroxy-N'-[(4-methylphenyl)sulfonyl]benzohydrazide](/img/structure/B10893029.png)
![N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B10893032.png)
![11-methyl-4-[5-[(4-propylphenoxy)methyl]furan-2-yl]-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10893042.png)
![4-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10893045.png)
![3-[(4-bromophenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B10893051.png)
![N-(4-chlorophenyl)-1-{1-[(4-chlorophenyl)amino]-1-oxopropan-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B10893062.png)
![N-(4-fluorobenzyl)-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10893066.png)
![2-[3-(Difluoromethoxy)phenyl]-5-(4-methoxybenzyl)-1,3,4-oxadiazole](/img/structure/B10893070.png)
